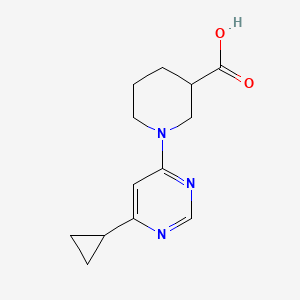![molecular formula C9H15ClN2O2S2 B1433951 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride CAS No. 1581142-60-0](/img/structure/B1433951.png)
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride
Vue d'ensemble
Description
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It has a CAS Number of 1581142-60-0 and a molecular weight of 282.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2S2.ClH/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11;/h2-3,10H,4-7H2,1H3;1H . This indicates that the compound has a molecular formula of C9H14N2O2S2 and includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur.Applications De Recherche Scientifique
Anticancer Activity
A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were studied for their anticancer activity across various cancer cell lines. Compounds featuring a piperazine group exhibited significant anticancer efficacy, demonstrating the potential of piperazine derivatives in cancer treatment (Turov, 2020).
Antibacterial Agents
Piperazine derivatives have been explored for their antibacterial properties. Studies on pyrido(2,3-d)pyrimidine derivatives with a piperazine group showed enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa, indicating the therapeutic potential of these compounds in treating bacterial infections (Matsumoto & Minami, 1975).
Serotonin Receptor Ligands
Certain piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have shown high binding affinities for 5-HT(6) serotonin receptors. This suggests their potential use in developing treatments targeting serotonin receptors, which could have implications for neurological and psychiatric disorders (Park et al., 2011).
Molecular Hybridization and Antiproliferative Activity
A molecular hybridization approach integrated combretastatin‐A4 acids with sulfonyl piperazine scaffolds to evaluate their antiproliferative activity against various human cancer cell lines. This study highlights the innovative use of piperazine derivatives in designing new chemical entities with enhanced biological properties (Jadala et al., 2019).
Antimicrobial Activity
A novel series of thiazolyl-piperazinyl methanone derivatives were synthesized and showed moderate to good antimicrobial activity. This research underscores the potential of piperazine derivatives in developing new antimicrobial agents (Mhaske et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11;/h2-3,10H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONMOQXXSUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



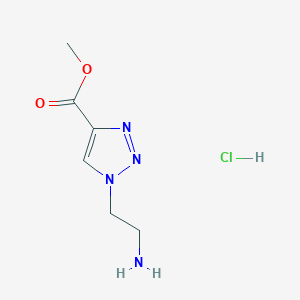
![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)
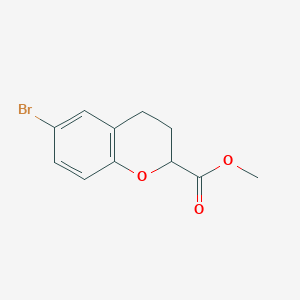
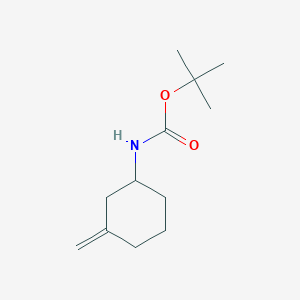


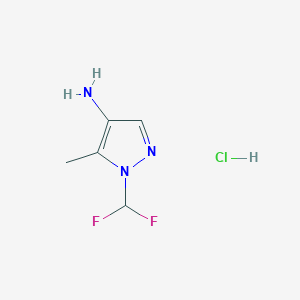
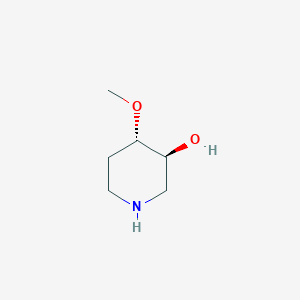


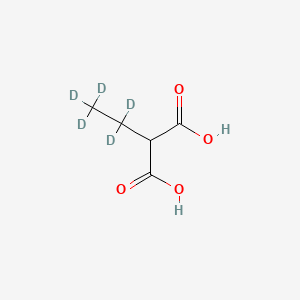

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
